molecular formula C12H7BrS B14281370 2-Bromo-5-(phenylethynyl)thiophene CAS No. 154355-90-5

2-Bromo-5-(phenylethynyl)thiophene

Cat. No.: B14281370
CAS No.: 154355-90-5
M. Wt: 263.15 g/mol
InChI Key: AZZHZGDOEHABIL-UHFFFAOYSA-N
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Description

2-Bromo-5-(phenylethynyl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 2-position and a phenylethynyl group at the 5-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(phenylethynyl)thiophene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(phenylethynyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Used in Sonogashira coupling.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

    Bases: Triethylamine (TEA), potassium carbonate (K2CO3).

Major Products

    Substituted Thiophenes: Products formed by substitution of the bromine atom.

    Coupled Products: Complex molecules formed by coupling reactions involving the phenylethynyl group.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(phenylethynyl)thiophene depends on its specific application. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps . The phenylethynyl group can interact with various molecular targets, influencing the electronic properties of the resulting compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(phenylethynyl)thiophene is unique due to the presence of both a bromine atom and a phenylethynyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis.

Properties

CAS No.

154355-90-5

Molecular Formula

C12H7BrS

Molecular Weight

263.15 g/mol

IUPAC Name

2-bromo-5-(2-phenylethynyl)thiophene

InChI

InChI=1S/C12H7BrS/c13-12-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H

InChI Key

AZZHZGDOEHABIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(S2)Br

Origin of Product

United States

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